molecular formula C21H29NO B044552 Hexbutinol CAS No. 117828-61-2

Hexbutinol

Cat. No.: B044552
CAS No.: 117828-61-2
M. Wt: 311.5 g/mol
InChI Key: IXXCPZGOFVCPCH-UHFFFAOYSA-N
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Preparation Methods

Hexbutinol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine and formaldehyde with 1-cyclohexyl-1-phenyl-prop-2-yn-1-ol . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

Hexbutinol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexbutinol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is studied for its effects on muscarinic receptors, which play a role in various physiological processes.

    Medicine: Research on this compound includes its potential therapeutic applications, particularly in the modulation of muscarinic receptors.

    Industry: It is used in the development of new chemical compounds and materials.

Mechanism of Action

Hexbutinol exerts its effects by inhibiting muscarinic receptors . These receptors are part of the cholinergic system and are involved in various physiological functions, including neurotransmission. By inhibiting these receptors, this compound can modulate the activity of the cholinergic system, leading to various biological effects.

Comparison with Similar Compounds

Hexbutinol is unique in its specific inhibition of muscarinic receptors. Similar compounds include:

Properties

CAS No.

117828-61-2

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2

InChI Key

IXXCPZGOFVCPCH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Synonyms

1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine
hexbutinol
hexbutinol, (R)-isomer
hexbutinol, (S)-isome

Origin of Product

United States

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